molecular formula C5H6N6O2 B1443522 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide CAS No. 1365963-24-1

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Cat. No. B1443522
M. Wt: 182.14 g/mol
InChI Key: QLGYNJNDMJQRTA-UHFFFAOYSA-N
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Description

Azidomethyl compounds are generally used in the field of chemistry for various purposes. For instance, azidomethyl nucleotides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .


Synthesis Analysis

The synthesis of azidomethyl compounds often involves the use of azide groups. For example, in the synthesis of 5’-azide-modified ribonucleosides, a general strategy involves the use of PPh3 and CBr4, followed by NaN3 .


Chemical Reactions Analysis

Azidomethyl compounds can participate in various chemical reactions. For example, azidomethyl nucleotides can be used in DNA sequencing by synthesis (SBS), where they act as reversible terminators .

Scientific Research Applications

Synthesis Methods

  • Acid-Promoted Reactions : A novel method for synthesizing 1,2,4-oxadiazole-3-carboxamide, related to the compound , involves acid-promoted reactions of N-(cyanomethyl)amide with a nitrosation reagent. This process simplifies the synthesis and enhances yield (Du et al., 2021) (Du et al., 2021).

  • Microwave-Assisted Synthesis : Microwave-assisted methods have been used for the synthesis of novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, a class of compounds closely related to the one , which indicates a potential for efficient and rapid synthesis (Dürüst & Karakuş, 2017) (Dürüst & Karakuş, 2017).

Pharmacological Applications

  • Anti-Protozoal Activity : Dürüst et al. (2012) synthesized novel oxadiazolyl pyrrolo triazole diones, a class similar to the compound , and investigated their in vitro anti-protozoal and cytotoxic activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

  • Potential Antiviral Activity : Pratap and Yarovenko (2000) examined the antiviral activity of a compound closely related to 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, although the specific compound they studied did not exhibit significant activity against certain viruses (Pratap & Yarovenko, 2000).

Structural and Chemical Properties

  • Crystal Structure Analysis : The crystal and molecular structures of related compounds, such as 4,4-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and carboxamide, have been analyzed to understand their physical and chemical properties (Willer, Storey, Deschamps, & Frisch, 2013) (Willer et al., 2013).

Energetic Material Applications

  • Insensitive Energetic Materials : Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, similar to the compound , have been synthesized and investigated for their potential as insensitive energetic materials, indicating possible applications in materials science (Yu et al., 2017) (Yu et al., 2017).

Safety And Hazards

The safety and hazards associated with azidomethyl compounds can vary depending on the specific compound. It’s important to refer to the safety data sheet (SDS) of the specific compound for detailed information .

properties

IUPAC Name

3-(azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O2/c1-7-4(12)5-9-3(10-13-5)2-8-11-6/h2H2,1H3,(H,7,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGYNJNDMJQRTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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